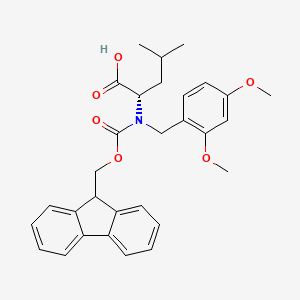

Fmoc-(Dmb)Leu-OH

説明

“Fmoc-(Dmb)Leu-OH” is a derivative used in the Fmoc-SPPS (Fmoc solid-phase peptide synthesis) of backbone-protected peptides . The introduction of Dmb (2,4-dimethoxybenzyl) at appropriate positions prevents the aggregation of the growing peptide chain . It has the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly .

Synthesis Analysis

“Fmoc-(Dmb)Leu-OH” dipeptides are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of the standard TFA-mediated cleavage reaction .

Molecular Structure Analysis

The empirical formula of “Fmoc-(Dmb)Leu-OH” is C32H36N2O7 and it has a molecular weight of 560.64 g/mol .

Chemical Reactions Analysis

“Fmoc-(Dmb)Leu-OH” is used in the Fmoc solid-phase peptide synthesis . It is suitable for the reaction type of Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

“Fmoc-(Dmb)Leu-OH” appears as a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of -30.0 - -25.0 ° . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

科学的研究の応用

Selective PPARγ Modulation

FMOC-L-Leucine, a chemically distinct PPARγ ligand, presents a unique interaction with the PPARγ receptor, differing from other nuclear receptor ligands. It induces a specific allosteric configuration of PPARγ, leading to distinct pharmacological properties such as lower potency but similar maximal efficacy compared to rosiglitazone. F-L-Leu selectively activates PPARγ-signaling pathways related to insulin sensitization without promoting adipogenesis, beneficial for improving insulin sensitivity in various diabetic conditions without the adipogenic side effects typically associated with PPARγ agonists (Rocchi et al., 2001).

Antibacterial and Anti-inflammatory Nanotechnology

The field of peptide- and amino-acid-based nanotechnology has seen significant advancements, with FMOC-decorated self-assembling building blocks showing promise for antibacterial and anti-inflammatory applications. The integration of these nanoassemblies in resin-based composites results in materials that inhibit bacterial growth and viability without compromising mechanical and optical properties, marking a significant step in biomedical material development (Schnaider et al., 2019).

Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)

FMOC-Cys(PG)-OH derivatives have been developed to fill the gap in acid-labile Cys-protecting groups for the Fmoc/tBu strategy, crucial for peptide synthesis. These derivatives, particularly S-Dpm, are compatible with S-Trt, allowing for regioselective construction of disulfide bonds, enhancing peptide synthesis methodologies (Góngora-Benítez et al., 2012). Additionally, Mutter’s pseudoproline dipeptides and Sheppard’s Hmb derivatives, integral for improving synthetic efficiency in Fmoc SPPS, have certain limitations which are addressed by Fmoc-Aaa-(Dmb)Gly-OH dipeptides. These dipeptides enhance the synthesis of challenging hydrophobic peptides and prevent aspartimide formation, showcasing their importance in peptide synthesis (Cardona et al., 2008).

Hydrogel Formation and Nanotechnology

Fmoc-Leu-Gly-OH dipeptide amphiphiles self-assemble into thin surface-supported hydrogel films and gap-spanning hydrogel membranes, paving the way for controlled delivery systems and bioengineering applications. The self-assembled structures exhibit stability and can undergo reversible drying and re-swelling, demonstrating potential for dynamic and responsive material applications (Johnson et al., 2010).

Functional and Structural Material Development

Fmoc-protected amino acid-based hydrogels have been combined with functionalized single-walled carbon nanotubes (f-SWCNT) to create hybrid hydrogels, showcasing improved thermal stability and elasticity compared to native gels. These hybrid hydrogels present increased conductivity and mechanical properties, indicating their potential for applications in electronic and biomedical fields (Roy & Banerjee, 2012).

Safety And Hazards

将来の方向性

“Fmoc-(Dmb)Leu-OH” dipeptides offer the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use and standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . This suggests potential future applications in the field of peptide synthesis.

特性

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSOWMLPKHDMHL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137897 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(Dmb)Leu-OH | |

CAS RN |

1425938-65-3 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)